N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a methylsulfamoyl group bearing a furan-2-ylmethyl substituent. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-15-6-7-18(13-16(15)2)22-25-26-23(32-22)24-21(28)17-8-10-20(11-9-17)33(29,30)27(3)14-19-5-4-12-31-19/h4-13H,14H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTCOJIGJUJQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a novel derivative of the oxadiazole class, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
Structural Features
The compound features:
- An oxadiazole ring, which is often associated with various pharmacological properties.
- A furan moiety that enhances lipophilicity and potentially improves bioavailability.
- A sulfamoyl group that may contribute to its biological activity through interactions with target enzymes or receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound under discussion has shown promising results in various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. Western blot analysis demonstrated increased expression of pro-apoptotic proteins such as p53 and activated caspase-3, suggesting that the compound triggers apoptotic pathways in cancer cells .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve inhibition of bacterial cell wall synthesis .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds containing the oxadiazole moiety have been investigated for other therapeutic potentials:
- Anti-inflammatory : Some derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antioxidant : The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and reduce oxidative stress .
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a related oxadiazole derivative showed enhanced cytotoxicity against CEM-13 and U-937 leukemia cell lines with GI values significantly lower than those of conventional treatments. The study concluded that structural modifications could lead to more potent analogs .
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that certain oxadiazole derivatives selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor progression. This selectivity was observed at nanomolar concentrations, highlighting the potential for developing targeted therapies based on these compounds .
Summary Table of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Oxadiazole ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Benzamide moiety : Enhances the compound's solubility and bioavailability.
- Furan substituent : Contributes to the compound's interaction with biological targets.
Biological Activities
The biological activity of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is primarily attributed to its interaction with various molecular targets:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Antimicrobial properties : Preliminary studies indicate potential efficacy against a range of pathogens.
- Anticancer activity : The oxadiazole ring is associated with various anticancer mechanisms, including apoptosis induction in cancer cells.
Anticancer Applications
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through the inhibition of key signaling pathways .
Antimicrobial Studies
In vitro studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
a. N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ()
- Oxadiazole substituent : 5,6-dihydro-1,4-dioxin-2-yl (a fused oxygen-containing heterocycle).
- Key differences : The dihydrodioxin group introduces additional oxygen atoms, improving water solubility compared to the hydrophobic 3,4-dimethylphenyl group in the target compound. However, this may reduce membrane permeability.
b. N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ()
- Oxadiazole substituent : 3,5-dimethoxyphenyl.
- Key differences: Methoxy groups are stronger electron donors than methyl groups, increasing electron density on the aromatic ring. This may enhance interactions with electron-deficient binding pockets.
- Biological implications : The dimethoxy substitution is associated with improved antioxidant activity in analogous compounds but may increase metabolic susceptibility to demethylation .
c. 4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ()
- Oxadiazole substituent : 4-methoxyphenyl.
- Key differences : The para-methoxy group provides moderate electron-donating effects, balancing lipophilicity and solubility. The diethylsulfamoyl group is bulkier than the furan-methylsulfamoyl in the target compound.
- Biological implications : Bulkier sulfamoyl groups may hinder binding to narrow active sites but improve plasma protein binding .
Variations in the Sulfamoyl Group
a. N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
- Sulfamoyl group : Dimethylsulfamoyl (simpler, less sterically hindered).
- Core heterocycle : 1,3,4-thiadiazole (vs. oxadiazole in the target).
- The 4-chlorophenylmethylsulfanyl group introduces a halogen, which may improve antimicrobial activity but raises toxicity concerns.
- Biological implications : Thiadiazoles are often associated with higher metabolic stability but lower solubility than oxadiazoles .
b. (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ()
- Sulfamoyl group : Replaced with a toluenesulfonamide.
- Biological implications : Sulfonamides are common in diuretic and antidiabetic agents, suggesting divergent therapeutic applications compared to sulfamoyl-containing analogs .
Physicochemical and Pharmacokinetic Profiles
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3.8 | 2 | 9 | 506.56 |
| N-[5-(3,5-Dimethoxyphenyl)-oxadiazole] | 3.5 | 2 | 11 | 534.57 |
| 4-(Diethylsulfamoyl)-benzamide | 4.2 | 1 | 8 | 488.55 |
| N-[5-(Dihydrodioxin)-oxadiazole] | 2.9 | 2 | 10 | 512.54 |
Key observations :
- The target compound’s logP (3.8) reflects moderate lipophilicity, balancing membrane permeability and solubility.
- Higher hydrogen bond acceptors in dimethoxy-substituted analogs () may improve solubility but reduce bioavailability.
- Diethylsulfamoyl derivatives () exhibit higher logP, favoring tissue penetration but risking hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
